molecular formula C8H9ClN2O2S B11672691 ethyl (2Z)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarboxylate

ethyl (2Z)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarboxylate

Cat. No.: B11672691
M. Wt: 232.69 g/mol
InChI Key: OIIHTKNCBDILBG-YHYXMXQVSA-N
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Description

N’-[(Z)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a thiophene ring substituted with a chlorine atom, which can influence its reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE typically involves the condensation reaction between 5-chlorothiophene-2-carboxaldehyde and ethoxycarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

N’-[(Z)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, influencing their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the target compound.

    5-Chlorothiophene-2-sulfonyl chloride: Another thiophene derivative with different functional groups.

    N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: A structurally similar hydrazone with different substituents.

Uniqueness

N’-[(Z)-(5-CHLOROTHIOPHEN-2-YL)METHYLIDENE]ETHOXYCARBOHYDRAZIDE is unique due to its specific combination of a chlorinated thiophene ring and an ethoxycarbohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

ethyl N-[(Z)-(5-chlorothiophen-2-yl)methylideneamino]carbamate

InChI

InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)11-10-5-6-3-4-7(9)14-6/h3-5H,2H2,1H3,(H,11,12)/b10-5-

InChI Key

OIIHTKNCBDILBG-YHYXMXQVSA-N

Isomeric SMILES

CCOC(=O)N/N=C\C1=CC=C(S1)Cl

Canonical SMILES

CCOC(=O)NN=CC1=CC=C(S1)Cl

Origin of Product

United States

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